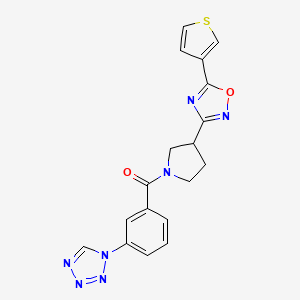
(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is an organic compound featuring a tetrazole ring, an oxadiazole ring, and a thiophene ring. These complex structures are often studied for their biological activity and potential use in medicinal chemistry due to their rich array of functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesizing (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone usually begins with a series of controlled reactions:
Tetrazole Ring Formation: : This starts with the cycloaddition of azide with nitrile compounds under catalytic conditions, typically using copper or other transition metals to yield tetrazole derivatives.
Oxadiazole Synthesis: : This can be done by cyclizing amidoximes with an acid chloride, resulting in the formation of 1,2,4-oxadiazole rings.
Thienyl Substitution: : The thiophene ring can be incorporated via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Pyrrolidine Introduction: : This often involves nucleophilic substitution of haloalkanes with pyrrolidine under anhydrous conditions.
Industrial Production Methods
On an industrial scale, these reactions are often carried out in batch or continuous flow reactors, optimizing yield and purity. Catalysts and solvents are carefully selected for their efficiency and environmental impact, often using green chemistry principles to minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation to introduce further functional groups, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions, such as hydrogenation using palladium on carbon, can modify the compound to alter its biological properties.
Substitution: : Halogen substitution reactions can occur on the aromatic rings, using reagents like N-bromosuccinimide for bromination.
Common Reagents and Conditions
Oxidation: : Reagents include potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Reagents like hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).
Substitution: : N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products of these reactions include functionalized derivatives of the parent compound, potentially offering altered biological or chemical properties for further study.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is studied for its unique reactivity and potential to act as a precursor for more complex molecules.
Biology
Biologically, its tetrazole and oxadiazole moieties are of interest for their potential as enzyme inhibitors or receptor agonists/antagonists, making it a candidate for drug discovery.
Medicine
In medicine, this compound might be explored for its anti-inflammatory or antimicrobial properties, given the bioactivity of its constituent rings.
Industry
Industrially, its stable, multi-functional structure can be employed in material science for developing novel polymers or as an additive to enhance the properties of existing materials.
Mecanismo De Acción
Molecular Targets
The compound targets various enzymes and receptors due to its diverse functional groups. For instance, tetrazoles often mimic carboxylic acids in biological systems, potentially interacting with G-protein coupled receptors (GPCRs).
Pathways Involved
It can modulate biological pathways by inhibiting enzymes involved in inflammatory responses or altering cell signaling pathways crucial for cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
(3-(1H-tetrazol-1-yl)phenyl)methanone: : Simpler structure, lacks the oxadiazole and thiophene rings.
(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine): : Lacks the tetrazole ring, altering its biological activity.
Uniqueness
(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone's combination of tetrazole, oxadiazole, and thiophene rings offers unique chemical properties and diverse biological activities, distinguishing it from its simpler analogs.
So, how's that for a detailed dive into the world of this compound?
Propiedades
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2S/c26-18(12-2-1-3-15(8-12)25-11-19-22-23-25)24-6-4-13(9-24)16-20-17(27-21-16)14-5-7-28-10-14/h1-3,5,7-8,10-11,13H,4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEBKFYDUFGNBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













